![molecular formula C18H11NO4 B491543 Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate CAS No. 98596-13-5](/img/structure/B491543.png)
Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, naphtho [2,3-b]indolizine-6,11-dione derivatives have been synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis
The structure of similar compounds was confirmed by single crystal X-ray diffraction . The fused naphthaquinone-pyrrole unit is approximately planar, with the naphthaquinone ring system making a dihedral angle of 2.91(10)° with the pyrrole ring .Chemical Reactions Analysis
Indolizine, a nitrogen-containing heterocycle, serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. The photophysical properties of synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Scientific Research Applications
Pharmaceutical Applications
Indole and indolizine derivatives are known for their diverse biological properties . They are used in the development of various drugs, including antiviral drugs and reverse-transcriptase inhibitors, which are used to treat HIV infection or AIDS, and in some cases, hepatitis B .
Bioactive Metabolites
A number of bis (indolyl) alkanes have received considerable attention because of their occurrence in bioactive metabolites of terrestrial and marine origin .
Organic Fluorescent Molecules
Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .
Green Chemistry
Indole and indolizine derivatives are synthesized by means of classical and nonclassical pathways, including new green methods .
Heterocyclic Chemistry
Indole and indolizines are important classes of N-fused heterocyclic compounds due to their interesting biological and optical properties . They are significant in materials and medicinal chemistry .
Future Bioactive Molecules
With the remarkable number of approved indole-containing drugs and the importance of the indolizine moiety, it can be concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .
Future Directions
The synthesis of indolizines and their derivatives continues to be an active area of research due to their potential biological activities and applications in material science . Future research may focus on developing new synthetic methodologies and exploring the potential applications of these compounds.
properties
IUPAC Name |
methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-23-18(22)13-12-8-4-5-9-19(12)15-14(13)16(20)10-6-2-3-7-11(10)17(15)21/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDHYWBGLVTHKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
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